What are the physical and chemical properties of Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride?
What are the physical and chemical properties of Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride is a key bifunctional building block in modern medicinal chemistry and pharmaceutical development. Its unique structural arrangement, featuring two primary amine functionalities and a methyl ester, offers versatile reactivity for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of its dihydrochloride salt, a stable and readily handled form of the parent compound. We will delve into its structural attributes, solubility, and stability, and present detailed protocols for its characterization using fundamental analytical techniques. The causality behind experimental choices is elucidated to provide field-proven insights for researchers. This document is intended to be a vital resource for scientists engaged in drug discovery, peptide synthesis, and the development of novel chemical entities.
Introduction
The strategic importance of diamino acid scaffolds in drug design cannot be overstated. These motifs are central to the construction of peptidomimetics, enzyme inhibitors, and various therapeutic agents. Methyl 3-amino-2-(aminomethyl)propanoate, in its dihydrochloride form, presents a synthetically accessible and reactive intermediate for introducing a 1,3-diaminopropane backbone with a pendant carboxylate functionality. The dihydrochloride salt enhances the compound's stability and improves its handling characteristics, particularly its solubility in polar protic solvents, making it a preferred form for many synthetic applications.[1] This guide will systematically explore the essential properties of this compound, providing a solid foundation for its effective utilization in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its successful application in multi-step syntheses and for ensuring reproducibility. The following sections detail the known and predicted properties of Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride.
Structural and General Properties
This diamino acid ester dihydrochloride is a white to off-white solid at room temperature and is typically stored under an inert atmosphere to prevent moisture uptake, to which amine salts can be sensitive.[1]
| Property | Value | Source |
| Chemical Name | Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride | - |
| CAS Number | 440644-06-4 | [1] |
| Molecular Formula | C₅H₁₄Cl₂N₂O₂ | [1] |
| Molecular Weight | 205.08 g/mol | [1] |
| Physical Form | Solid | [2] |
| Purity | ≥95% (typical) | [1] |
| InChI | 1S/C5H12N2O2.2ClH/c1-9-5(8)4(2-6)3-7;;/h4H,2-3,6-7H2,1H3;2*1H | [2] |
| InChIKey | HMNGKCBLTQUNTN-UHFFFAOYSA-N | [2] |
| Storage | Room temperature, under inert gas | [1] |
Solubility Profile
The dihydrochloride salt form significantly enhances the solubility of the compound in polar solvents compared to its free base. As an amine salt, it is expected to be readily soluble in water and lower alcohols, and less soluble in nonpolar organic solvents.
| Solvent | Predicted Solubility | Rationale |
| Water | Soluble | The presence of two ammonium chloride salt moieties and the ester group allows for strong hydrogen bonding and ion-dipole interactions with water. |
| Methanol | Soluble | Methanol is a polar protic solvent capable of solvating the ionic salt and hydrogen bonding with the molecule. |
| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent that should effectively dissolve the compound. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a polar aprotic solvent with a high dielectric constant, making it a good solvent for many salts. |
| Dichloromethane (DCM) | Sparingly Soluble to Insoluble | As a less polar, non-protic solvent, DCM is not expected to be an effective solvent for this highly polar salt. |
| Hexanes | Insoluble | Hexanes are nonpolar solvents and will not effectively solvate the ionic and polar functional groups of the molecule. |
Note: Experimental verification of these predicted solubilities is recommended for specific applications.
Thermal Properties
| Property | Predicted Value | Rationale/Comments |
| Melting Point | >150 °C (with decomposition) | Amine hydrochlorides are ionic and typically have high melting points. The presence of two hydrochloride moieties would further increase the lattice energy. Decomposition upon melting is common for such compounds. |
| Boiling Point | Not Applicable | The compound is expected to decompose at elevated temperatures before reaching a boiling point. |
Chemical Properties and Reactivity
The chemical reactivity of Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride is dictated by its three primary functional groups: two primary ammonium groups and a methyl ester.
-
Amine Reactivity : The primary amino groups are the most reactive sites for nucleophilic attack. In the dihydrochloride salt form, the amines are protonated and therefore non-nucleophilic. To engage in reactions such as acylation, alkylation, or condensation, the free amines must be liberated by the addition of a suitable base (e.g., triethylamine, diisopropylethylamine). The stoichiometry of the base is critical and will depend on whether one or both amino groups are intended to react.
-
Ester Reactivity : The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst, or be converted to an amide via aminolysis.
-
Stability : The dihydrochloride salt is significantly more stable to storage than the free base, which can be prone to degradation through oxidation or reaction with atmospheric carbon dioxide. The salt form protects the amino groups and improves the compound's shelf-life.
Experimental Protocols for Characterization
Rigorous characterization is essential to confirm the identity and purity of Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride. The following are detailed protocols for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR are critical.
Predicted NMR Data:
-
¹H NMR (400 MHz, D₂O, δ in ppm):
-
~3.80 (s, 3H): The singlet corresponds to the methyl protons of the ester group (-OCH₃).
-
~3.40 - 3.60 (m, 4H): This multiplet arises from the two methylene groups adjacent to the nitrogen atoms (-CH₂-NH₃⁺). The signals are expected to be complex due to coupling with the methine proton.
-
~3.00 - 3.20 (m, 1H): This multiplet corresponds to the methine proton (-CH-). It will be coupled to the adjacent methylene protons.
-
-
¹³C NMR (100 MHz, D₂O, δ in ppm):
-
~175.0: The carbonyl carbon of the methyl ester (-COO-).
-
~53.0: The methoxy carbon of the ester (-OCH₃).
-
~45.0 - 50.0: The two methylene carbons adjacent to the nitrogen atoms (-CH₂-NH₃⁺).
-
~40.0: The methine carbon (-CH-).
-
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Accurately weigh approximately 10-15 mg of Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride and dissolve it in ~0.7 mL of deuterium oxide (D₂O) in a clean, dry NMR tube.
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of D₂O.
-
Shim the magnetic field to obtain optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative proton ratios.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Reference the spectrum appropriately (e.g., using an internal standard or the solvent signal).
-
Caption: Workflow for HPLC purity analysis.
Applications in Research and Drug Development
Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. [1]Its bifunctional nature allows for its incorporation into various scaffolds.
-
Peptidomimetics: The diamine structure can be used to create non-natural peptide backbones, which can lead to peptides with enhanced stability against enzymatic degradation.
-
Enzyme Inhibitors: The functional groups can be elaborated to target the active sites of enzymes, particularly proteases and kinases.
-
Scaffolds for Combinatorial Chemistry: The two primary amines provide orthogonal handles for the construction of diverse chemical libraries for high-throughput screening.
-
Chelating Agents: The diamine motif can be a precursor to ligands that can chelate metal ions, with potential applications in imaging and therapy.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [2]* Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [2]* Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Conclusion
Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride is a valuable and versatile building block for chemical synthesis, particularly in the realm of pharmaceutical research and development. Its stable dihydrochloride salt form allows for convenient handling and storage. This guide has provided a detailed overview of its physical and chemical properties, along with robust protocols for its characterization. By understanding the principles outlined herein, researchers can confidently and effectively utilize this compound to advance their synthetic endeavors and contribute to the discovery of new therapeutic agents.
References
-
Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride. (n.d.). MySkinRecipes. Retrieved January 19, 2026, from [Link]
